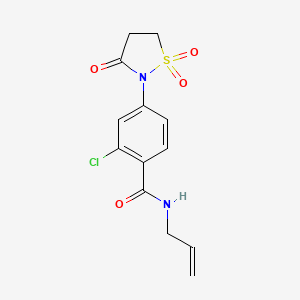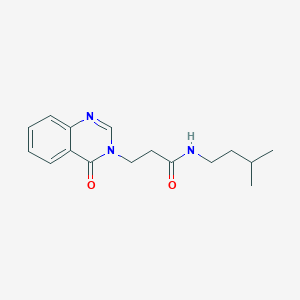![molecular formula C18H22BrNO B5182727 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrrolidine derivative that contains a naphthyl group and a bromine atom. It is a white solid that is soluble in organic solvents and has a molecular weight of 362.3 g/mol.
Mechanism of Action
The mechanism of action of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is not fully understood. However, it has been shown to bind to receptors such as the sigma-1 receptor and the dopamine transporter. It has also been shown to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine in lab experiments is its unique properties. It has been shown to have a high affinity for certain receptors and to have a long half-life in vivo. However, one of the limitations is its low water solubility, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used in the development of new drugs for the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and treatments for various diseases.
Synthesis Methods
The synthesis of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine involves the reaction between 1-bromo-2-naphthol and 1-(pyrrolidin-1-yl)butan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine has been used in various scientific research studies due to its unique properties. It has been used as a ligand for receptors such as the sigma-1 receptor and the dopamine transporter. It has also been used as a precursor for the synthesis of other compounds such as radioligands for imaging studies. Additionally, it has been used in the development of new drugs for various diseases.
properties
IUPAC Name |
1-[4-(1-bromonaphthalen-2-yl)oxybutyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO/c19-18-16-8-2-1-7-15(16)9-10-17(18)21-14-6-5-13-20-11-3-4-12-20/h1-2,7-10H,3-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWXIYHBGFUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

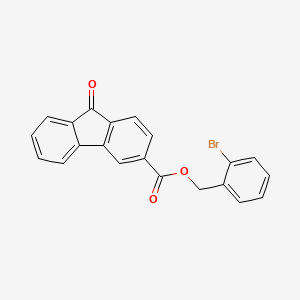
![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
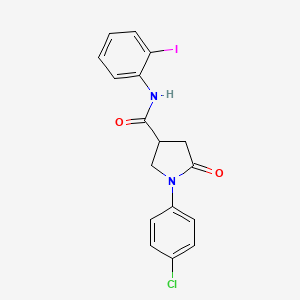
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)


![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
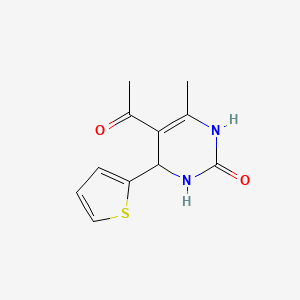
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
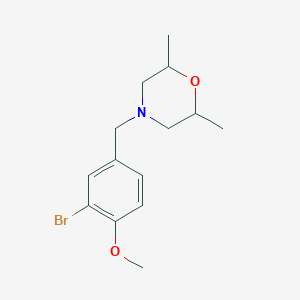
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
